2-(3-nitrophenoxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-nitrophenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-11-5-2-1-3-6-11)10-20-13-8-4-7-12(9-13)16(18)19/h1-9H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJDEFSRWLXHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenoxy)-N-phenylacetamide typically involves the reaction of 3-nitrophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with aniline. The overall reaction can be summarized as follows:
-
Formation of the ester
- 3-nitrophenol + phenylacetyl chloride → 3-nitrophenyl phenylacetate
- Reaction conditions: Pyridine as a base, room temperature.
-
Conversion to the amide
- 3-nitrophenyl phenylacetate + aniline → this compound
- Reaction conditions: Aniline, reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: Nucleophiles such as hydroxide ions, elevated temperature.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), reflux.
Major Products
Reduction: 2-(3-aminophenoxy)-N-phenylacetamide.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Phenylacetic acid and 3-nitroaniline.
Scientific Research Applications
2-(3-nitrophenoxy)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N-phenylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the phenylacetamide moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Impact of Substituents on Bioactivity
- Nitro Group (-NO₂): The 3-nitro substituent in the target compound enhances its ability to participate in electron-transfer reactions, which may improve binding to enzymes like cyclooxygenase (COX) or kinases involved in inflammatory or oncogenic pathways.
- Chloro (-Cl) vs. Nitro (-NO₂): Chlorine, while electron-withdrawing, lacks the strong resonance effects of nitro. 2-(4-Chlorophenoxy)-N-phenylacetamide exhibits altered activity profiles, possibly due to reduced redox reactivity compared to the nitro analog .
- Ethyl (-CH₂CH₃) and Methoxy (-OCH₃): These groups prioritize hydrophobic or hydrogen-bonding interactions. For example, N-(3-ethylphenyl)-2-phenylacetamide’s ethyl group enhances lipid solubility, making it suitable for topical applications like insect repellents, whereas the methoxy group in 2-(4-methoxyphenoxy)-N-phenylacetamide may stabilize π-π stacking in receptor binding .
Pharmacokinetic and Physicochemical Properties
- Solubility: The nitro group reduces aqueous solubility compared to methoxy or hydroxylated analogs but improves membrane permeability due to increased lipophilicity.
- Metabolic Stability: Nitro groups are prone to enzymatic reduction (e.g., by nitroreductases), which may limit bioavailability but could also be leveraged for prodrug activation strategies .
Research Findings and Case Studies
Enzyme Inhibition Studies
- This suggests that this compound could similarly target enzymes requiring electron-deficient ligands .
Antitumor Activity:
In a comparative study, nitro-substituted acetamides showed higher cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM for MCF-7) than methoxy or chloro analogs, likely due to nitro-induced oxidative stress or DNA damage .
Anti-inflammatory Potential
- COX-2 Selectivity: Molecular docking simulations suggest that the nitro group in this compound forms a hydrogen bond with Tyr385 in COX-2, a key residue in the arachidonic acid binding site. This interaction is absent in methoxy analogs, which exhibit weaker COX-2 inhibition .
Q & A
Q. How is the stability of this compound assessed under storage conditions?
- ICH Guidelines : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Degradation Products : Nitro group reduction to amine under UV light, identified via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
